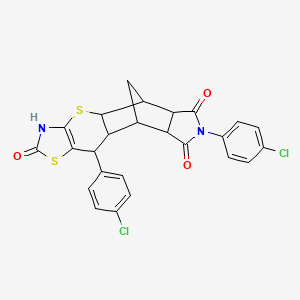
C25H18Cl2N2O3S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C25H18Cl2N2O3S2 is a complex organic molecule that contains chlorine, nitrogen, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C25H18Cl2N2O3S2 typically involves multiple steps, including the formation of intermediate compounds. The exact synthetic route can vary, but it generally involves the following steps:
Formation of Intermediate Compounds: The initial steps often involve the preparation of intermediate compounds through reactions such as halogenation, nitration, and sulfonation.
Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts under specific conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions in reactors with controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
C25H18Cl2N2O3S2: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
C25H18Cl2N2O3S2: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which C25H18Cl2N2O3S2 exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.
Signal Transduction: The compound may interfere with signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
C25H18Cl2N2O3S2: can be compared with other similar compounds based on its structure and properties:
Similar Compounds: Compounds with similar molecular structures may include those with similar functional groups or ring systems.
Conclusion
The compound This compound is a versatile molecule with significant potential in various fields of research and industry. Its synthesis, chemical reactivity, and applications make it a valuable subject of study for scientists and researchers.
Properties
Molecular Formula |
C25H18Cl2N2O3S2 |
|---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
9,14-bis(4-chlorophenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione |
InChI |
InChI=1S/C25H18Cl2N2O3S2/c26-11-3-1-10(2-4-11)16-17-14-9-15(20(17)33-22-21(16)34-25(32)28-22)19-18(14)23(30)29(24(19)31)13-7-5-12(27)6-8-13/h1-8,14-20H,9H2,(H,28,32) |
InChI Key |
SZPKYMSJSMGNOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=C(C=C5)Cl)SC6=C(C3C7=CC=C(C=C7)Cl)SC(=O)N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















